molecular formula C19H15NO2 B10788733 N-(4-hydroxybiphenyl-3-yl)benzamide

N-(4-hydroxybiphenyl-3-yl)benzamide

Cat. No.: B10788733
M. Wt: 289.3 g/mol
InChI Key: INXWGOLWSBWSOQ-UHFFFAOYSA-N
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Description

N-(4-hydroxybiphenyl-3-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide group attached to a biphenyl structure with a hydroxyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-hydroxybiphenyl-3-yl)benzamide typically involves the condensation of 4-hydroxybiphenyl-3-amine with benzoic acid or its derivatives. One common method is the direct condensation of the amine and the carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N-(4-hydroxybiphenyl-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-hydroxybiphenyl-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the amide moiety play crucial roles in binding to these targets, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access .

Comparison with Similar Compounds

  • N-(4-hydroxyphenyl)benzamide
  • N-(4-hydroxybiphenyl-2-yl)benzamide
  • N-(4-hydroxybiphenyl-4-yl)benzamide

Comparison: N-(4-hydroxybiphenyl-3-yl)benzamide is unique due to the specific positioning of the hydroxyl group on the biphenyl structure, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific applications .

Properties

Molecular Formula

C19H15NO2

Molecular Weight

289.3 g/mol

IUPAC Name

N-(2-hydroxy-5-phenylphenyl)benzamide

InChI

InChI=1S/C19H15NO2/c21-18-12-11-16(14-7-3-1-4-8-14)13-17(18)20-19(22)15-9-5-2-6-10-15/h1-13,21H,(H,20,22)

InChI Key

INXWGOLWSBWSOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2)O)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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